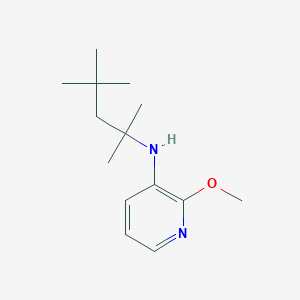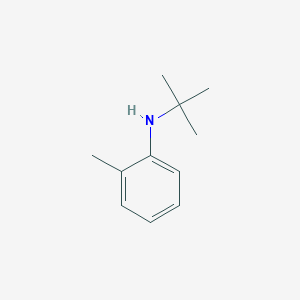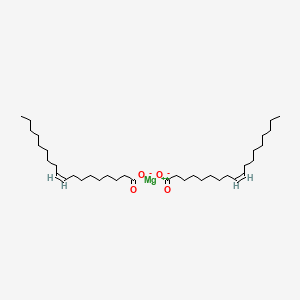
(R)-1-(Quinolin-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to introduce the amine group at the desired position.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure hydrogenation, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
®-1-(Quinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
®-1-(Quinolin-5-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology
The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine
Quinoline derivatives, including ®-1-(Quinolin-5-yl)ethan-1-amine, are investigated for their potential therapeutic properties, such as antimicrobial, antimalarial, and anticancer activities.
Industry
The compound may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(Quinolin-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chiral nature of the compound can influence its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Quinolin-5-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
Quinoline: The parent compound with a simpler structure.
Quinoline derivatives: Various substituted quinolines with diverse applications.
Uniqueness
®-1-(Quinolin-5-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
ZLEHAUWQPBCLBY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C2C=CC=NC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


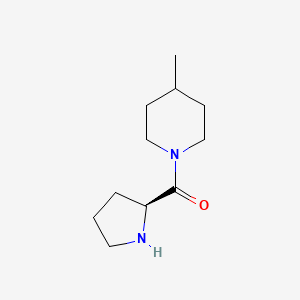

![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)
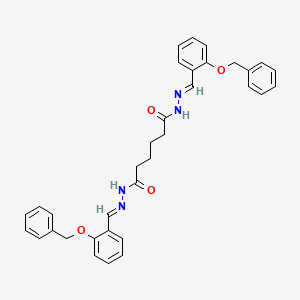
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
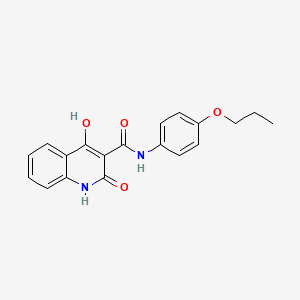
![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
